
N,N'-ビス(2-アミノエチル)-1,3-プロパンジアミン
概要
説明
N,N'-Bis(2-aminoethyl)-1,3-propanediamine, also known as BAPED or BAPE, is an organic compound with a wide range of applications in the fields of medicine and biochemistry. It is a white, crystalline solid with a molecular weight of 181.26 g/mol. BAPED is a versatile compound with a variety of uses, such as a reagent for the synthesis of other compounds, a catalyst for the synthesis of polymers, and a component of various pharmaceutical formulations.
科学的研究の応用
分子構造と熱化学
この化合物は、トリ(2-アミノエチル)アミンとしても知られており、分子量は146.2339です {svg_1}。その熱化学的性質は広く研究されています。 例えば、液体相の生成エンタルピー(ΔfH° 液体)は-73.6 ± 0.7 kJ/mol、液体相の燃焼エンタルピー(ΔcH° 液体)は-4859.9 ± 0.7 kJ/molです {svg_2}。
マルチトリポッド型リガンドの合成
新規のマルチトリポッド型リガンドのクラスは、ピラゾールまたはトリアゾール部分とN,N'-ビス(2-アミノエチル)-1,3-プロパンジアミンの縮合反応によって調製されました {svg_3}。 これらの化合物は、1H NMR、13C NMR、IR、質量分析などの分光法を用いて特性評価されています {svg_4}。
カテコールオキシダーゼ活性
これらのマルチトリポッド型リガンドは、周囲温度でカテコールのo-キノンへの酸化反応を触媒する能力について研究されています {svg_5}。 この研究では、金属塩の濃度が触媒活性に著しい影響を与えることが示されました {svg_6}。
結晶構造決定
この化合物は、結晶構造決定のための錯塩の調製に使用されてきました。 例えば、新しい錯塩trans-[CrF2(2,3,2-tet)][ZnCl3(H2O)] (2,3,2-tetは1,4,8,11-テトラアザウンデカン)が調製され、その構造は単結晶X線回折によって決定されました {svg_7}。
分光学的および磁気的性質
この化合物は、その分光学的および磁気的性質について研究されています。 例えば、trans-[CrF2(2,3,2-tet)][ZnCl3(H2O)]錯体は、FT-赤外、UV-可視スペクトル、および磁気的性質について研究されました {svg_8}。
水素結合相互作用
この化合物は、その水素結合相互作用について研究されています。 trans-[CrF2(2,3,2-tet)][ZnCl3(H2O)]錯体の結晶充填では、充填は2,3,2-tetのN-H基、アニオンのO-H基、F原子、およびアニオンのCl原子間の水素結合相互作用によって安定化されています {svg_9}。
作用機序
Safety and Hazards
“N,N’-Bis(2-aminoethyl)-1,3-propanediamine” is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is toxic if swallowed and fatal in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .
特性
IUPAC Name |
N,N'-bis(2-aminoethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMHHZFHBCYGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063591 | |
| Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-99-5, 13002-64-7 | |
| Record name | N,N′-Bis(2-aminoethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,2-Tetramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-aminoethyl)-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4741-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N3-bis(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(2-aminoethyl)propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,8,11-TETRAAZAUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J941O9333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4,8,11-Tetraazaundecane?
A1: 1,4,8,11-Tetraazaundecane has a molecular formula of C7H20N4 and a molecular weight of 160.26 g/mol.
Q2: Is there spectroscopic data available for 1,4,8,11-Tetraazaundecane and its complexes?
A2: Yes, numerous studies utilize various spectroscopic techniques to characterize 1,4,8,11-Tetraazaundecane and its metal complexes. These techniques include:
- Infrared (IR) spectroscopy: Provides information on the vibrational modes of molecules, aiding in the identification of functional groups and coordination environments. IR spectroscopy is frequently used to analyze the coordination mode of 1,4,8,11-Tetraazaundecane with metal ions. [, , , ]
- UV-Vis spectroscopy: This technique investigates the electronic transitions within molecules and is useful for studying the coordination geometries and electronic properties of metal complexes with 1,4,8,11-Tetraazaundecane. [, , ]
- NMR spectroscopy: This technique provides detailed information about the structure, dynamics, and interactions of molecules in solution. 1H and 13C NMR are commonly employed to study the conformation and binding behavior of 1,4,8,11-Tetraazaundecane and its complexes. [, , , , , , ]
Q3: What types of metal complexes does 1,4,8,11-Tetraazaundecane form?
A: 1,4,8,11-Tetraazaundecane acts as a tetradentate ligand, meaning it can donate four electron pairs to a metal ion. This allows it to form stable complexes with various transition metal ions like nickel(II), copper(II), cobalt(III), chromium(III), and palladium(II). [, , , , , , , , , ]
Q4: How does the coordination environment of the metal ion affect the properties of the complex?
A: The coordination environment, including the geometry and type of other ligands present, significantly influences the complex's properties. For instance, nickel(II) complexes can adopt either square planar (singlet ground state) or pseudooctahedral (triplet ground state) geometries depending on the coordinating anions. [] This difference in geometry impacts the complex's magnetic properties and reactivity.
Q5: Can 1,4,8,11-Tetraazaundecane act as a bridging ligand in multinuclear complexes?
A: Yes, research has shown that 1,4,8,11-Tetraazaundecane can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. These complexes exhibit intriguing magnetic properties depending on the bridging mode and the nature of the metal ions involved. [, , ]
Q6: What are some potential applications of 1,4,8,11-Tetraazaundecane and its complexes?
A6: The unique coordination chemistry of 1,4,8,11-Tetraazaundecane makes its complexes promising candidates for various applications:
- Biomedical applications: Derivatives of 1,4,8,11-Tetraazaundecane are utilized as bifunctional chelators in radiopharmaceuticals. These chelators can bind to radiometals like technetium-99m, forming stable complexes suitable for targeted imaging and therapy of various cancers. [, , , , ]
- Anion sensing: Ditopic ligands incorporating 1,4,8,11-Tetraazaundecane have been explored as receptors for anions like ATP and glyphosate. The polyamine chains can be protonated, creating a positively charged environment for binding negatively charged species. [, , ]
Q7: Are there any known biological activities of 1,4,8,11-Tetraazaundecane?
A: Research suggests that 1,4,8,11-Tetraazaundecane can influence copper homeostasis in cells. Studies have shown that treating Hep G2 cells with a copper chelator containing 1,4,8,11-Tetraazaundecane led to copper depletion and subsequent changes in apolipoprotein A-I gene expression and secretion. [, ]
Q8: How is computational chemistry being used in research on 1,4,8,11-Tetraazaundecane?
A8: Computational methods are essential for understanding the properties and behavior of 1,4,8,11-Tetraazaundecane and its complexes.
- Molecular mechanics and quantum chemical calculations: These methods are used to optimize geometries, calculate thermodynamic parameters, and analyze electronic structures of the ligand and its metal complexes. These calculations contribute to understanding the stability, reactivity, and spectroscopic properties of the compounds. [, ]
Q9: How does modifying the structure of 1,4,8,11-Tetraazaundecane affect its properties?
A9: Structure-activity relationship (SAR) studies are crucial for optimizing the properties of 1,4,8,11-Tetraazaundecane derivatives for specific applications:
- Metal binding: Introducing substituents on the nitrogen atoms or the carbon backbone can alter the basicity of the ligand, influencing its binding affinity and selectivity for different metal ions. [, ]
- Pharmacokinetics: Attaching hydrophilic groups like polyethylene glycol (PEG) chains to 1,4,8,11-Tetraazaundecane-based imaging agents can improve their water solubility and pharmacokinetic properties, leading to enhanced bioavailability and tumor uptake. [, ]
Q10: Are there any specific formulation strategies for 1,4,8,11-Tetraazaundecane-based compounds?
A10: Formulation strategies are essential for optimizing the delivery and stability of 1,4,8,11-Tetraazaundecane-based compounds, especially in biomedical applications:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



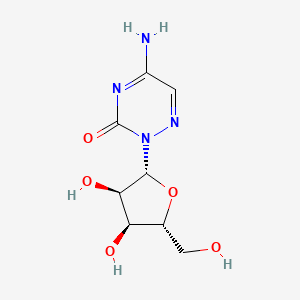
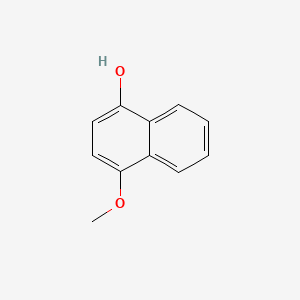
![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate](/img/structure/B1194101.png)

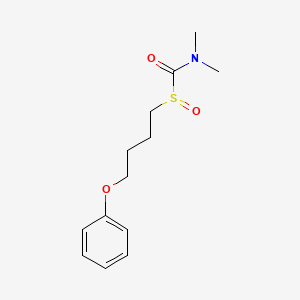
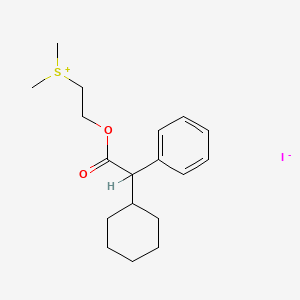
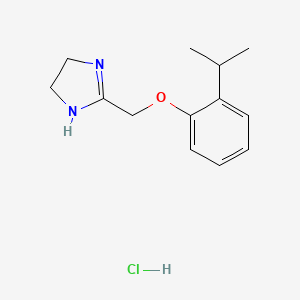
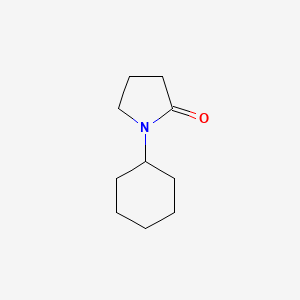

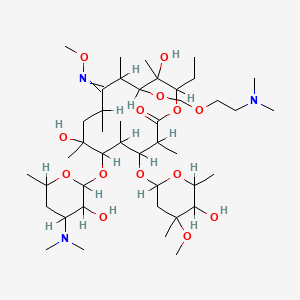
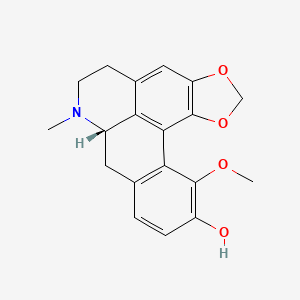
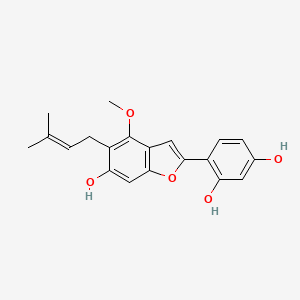
![3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol](/img/structure/B1194118.png)
